molecular formula C12H9N3O B3287953 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849199-59-3

5-phenylimidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B3287953
CAS No.: 849199-59-3
M. Wt: 211.22 g/mol
InChI Key: KQYZDNQSWGIAAQ-UHFFFAOYSA-N
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Description

5-phenylimidazo[1,5-a]pyrazin-8(7H)-one: is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics . The presence of both imidazole and pyrazine rings in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer properties .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated as potential candidates for the treatment of diseases such as cancer, bacterial infections, and viral infections .

Industry: In the industrial sector, this compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Its luminescent properties make it suitable for applications in display technology and imaging .

Comparison with Similar Compounds

Uniqueness: 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one stands out due to its unique combination of imidazole and pyrazine rings, which confer distinct chemical properties and reactivity. Its versatility in various applications, from materials science to medicine, highlights its significance in scientific research and industrial applications .

Properties

IUPAC Name

5-phenyl-7H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11-6-13-8-15(11)10(7-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYZDNQSWGIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60833932
Record name 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849199-59-3
Record name 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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